sodium;3-methyl-5-nitroimidazol-4-olate

Description

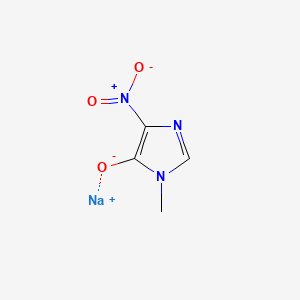

Sodium 3-methyl-5-nitroimidazol-4-olate is a nitroimidazole derivative characterized by a methyl group at position 3, a nitro group at position 5, and a deprotonated hydroxyl group (olate) at position 4, stabilized by a sodium counterion. This structure confers unique physicochemical properties, including enhanced solubility in aqueous media due to the ionic nature of the sodium salt . Nitroimidazoles are widely studied for their biological activities, particularly as antimicrobial and antitumor agents, with substituent positioning critically influencing reactivity and efficacy .

Properties

Molecular Formula |

C4H4N3NaO3 |

|---|---|

Molecular Weight |

165.08 g/mol |

IUPAC Name |

sodium;3-methyl-5-nitroimidazol-4-olate |

InChI |

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 |

InChI Key |

VKDKQRVWAYCZEM-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Details | Source |

|---|---|---|

| IUPAC Name | sodium;3-methyl-5-nitroimidazol-4-olate | PubChem |

| Molecular Formula | C4H4N3NaO3 | PubChem |

| Molecular Weight | 165.08 g/mol | PubChem |

| CAS Number | 35681-68-6 | Benchchem |

| Canonical SMILES | CN1C=NC(=C1[O-])N+[O-].[Na+] | PubChem |

| InChI Key | VKDKQRVWAYCZEM-UHFFFAOYSA-M | PubChem |

This compound is characterized by the presence of a nitro group at the 5-position and a methyl substituent at the 3-position of the imidazole ring, with the 4-position bearing the oxo (olate) group complexed with sodium.

Preparation Methods

Classical Synthetic Routes

Debus-Radziszewski Synthesis

- This classical method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.

- For this compound, the method is adapted by introducing methyl and nitro substituents through subsequent functional group transformations.

- The reaction typically proceeds under controlled temperature and pH conditions to favor imidazole ring formation.

Wallach Synthesis

- This method involves the dehydrogenation of imidazolines to yield imidazoles.

- Starting from 1-methylimidazoline derivatives, controlled oxidation yields the nitroimidazole structure.

- The sodium salt form is obtained by neutralization with sodium hydroxide post-synthesis.

Industrial Production

- Industrial synthesis generally follows a multi-step approach:

- The process is optimized for yield and purity, often employing solvent systems such as dimethylformamide or dimethyl sulfoxide for nitration steps.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Condensation | Glyoxal, ammonia, formaldehyde | Formation of imidazole ring (Debus-Radziszewski synthesis) |

| Dehydrogenation | Imidazoline derivatives, oxidants | Conversion to imidazole ring (Wallach synthesis) |

| Methylation | Methylating agents (e.g., methyl iodide) | Introduction of methyl group at nitrogen |

| Nitration | Nitrating agents (e.g., nitric acid) | Introduction of nitro group at 5-position |

| Neutralization | Sodium hydroxide | Formation of sodium salt of imidazol-4-olate |

| Reduction | Sodium borohydride, ZnCl2, THF | Selective reduction of intermediates in nitroimidazole synthesis |

These reactions are typically conducted under controlled temperature and solvent conditions to maximize yield and purity.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Debus-Radziszewski | Glyoxal, ammonia, formaldehyde | Ambient to 50 °C | Moderate | Classical method for imidazole ring |

| Wallach Synthesis | Imidazoline derivatives, oxidants | 60-100 °C | Moderate | Dehydrogenation to imidazole |

| Methylation | Methyl iodide or equivalent | Room temp | High | Methyl group introduction |

| Nitration | Nitric acid or nitrating mixture | 0-30 °C | High | Nitro group introduction |

| Neutralization | Sodium hydroxide solution | Room temp | Quantitative | Formation of sodium salt |

| Reduction (patent) | Sodium borohydride, ZnCl2, THF | 0-25 °C | 85-90 | Reduction of esters or intermediates |

| Alkaline hydrolysis | NaOH solution, reflux | 90-100 °C | 80-90 | Hydrolysis and salt formation |

Research Findings and Perspectives

- This compound serves as a key intermediate in the synthesis of pharmaceutical agents, including antiprotozoal and antimicrobial drugs.

- Its preparation methods have been optimized to ensure high purity and yield, critical for downstream applications.

- The compound’s nitro group is chemically versatile, allowing for reductions and substitutions that modify biological activity.

- Industrial processes emphasize environmentally benign solvents and scalable reaction conditions.

- Recent patents illustrate the use of sodium borohydride reductions and alkaline hydrolysis as efficient routes for related nitroimidazole compounds, suggesting potential adaptations for this compound synthesis.

Chemical Reactions Analysis

Sodium;3-methyl-5-nitroimidazol-4-olate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for nitration.

Scientific Research Applications

Sodium;3-methyl-5-nitroimidazol-4-olate is a chemical compound with a nitro group and an imidazole ring in its structure. Its molecular formula is and it has a molecular weight of approximately 165.08 g/mol. Due to its biological activity and reactivity, this compound has applications in medicinal chemistry.

Biological Activities

This compound exhibits notable biological activities:

- Antimicrobial Activity Research indicates that this compound has substantial antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. Its derivatives have been shown to disrupt metabolic processes in microorganisms.

- Antifungal Properties Similar to its antimicrobial activity, the compound has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies.

- Antitumor Activity This compound and its derivatives are being investigated for their potential as antitumor agents. Studies have indicated that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with lipid peroxidation.

Nitroimidazole compounds

Nitroimidazoles are known for their cytotoxicity and ability to radiosensitize cells .

- 2-nitroimidazoles generally show greater hypoxic cell radiosensitization (HCR) values than 5-nitroimidazole analogs .

- Increasing the chain length of the sulfonamide group in nitroimidazoles can reduce electron withdrawal and, consequently, reduce sensitization enhancement ratio (SER) values .

- Increased lipophilicity in sidechains can also influence radiosensitization, with reduced lipophilicity resulting in reductions in SER values .

- The addition of a weakly basic morpholine sidechain can provide increased activity .

Nitroimidazole-containing tracers can be used for hypoxia theranosis in cancer .

- The combination of a nitroimidazole and a metal center results in a gradual, hypoxia-sensitive uptake in cells .

- The increased hypoxia selectivity of complexes containing 2-nitroimidazole compared to those with 4-nitroimidazole is attributed to the less negative reduction potential of the 2-nitroimidazole group .

Mechanism of Action

The mechanism of action of sodium;3-methyl-5-nitroimidazol-4-olate involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This reduction is typically facilitated by enzymes present in anaerobic organisms, making the compound particularly effective against anaerobic bacteria and protozoa . The molecular targets include DNA and other critical biomolecules, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares sodium 3-methyl-5-nitroimidazol-4-olate with key nitroimidazole derivatives:

Research Findings and Implications

- Antitumor Potential: SM-108’s mechanism of action suggests that sodium 3-methyl-5-nitroimidazol-4-olate could act as a prodrug, requiring enzymatic conversion to an active nucleotide form to inhibit IMP dehydrogenase .

- Chemical Stability : The olate group in the sodium salt enhances stability under physiological conditions compared to free acids, which may degrade rapidly in vivo .

Biological Activity

Sodium;3-methyl-5-nitroimidazol-4-olate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an imidazole ring and a nitro group, contributing to its reactivity and biological properties. Its molecular formula is CHNONa, with a molecular weight of approximately 165.08 g/mol.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This compound has been tested against both aerobic and anaerobic bacteria, demonstrating efficacy in inhibiting growth.

2. Mechanism of Action

The primary mechanism involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cell death. This action is particularly effective in hypoxic conditions, where the compound shows enhanced uptake by cells.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylimidazole | Lacks the nitro group | Less reactive due to absence of nitro functionality |

| 4-Nitroimidazole | Contains a nitro group but lacks methyl | Different solubility and reactivity |

| Tinidazole | Similar nitroimidazole structure | Known for specific antimicrobial activity against anaerobic bacteria |

This table highlights how the combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Case Studies

In Vitro Studies

In vitro studies have shown that this compound is rapidly taken up by hypoxic cells, reaching peak levels within 5 minutes and maintaining these levels for up to 60 minutes. This rapid uptake was observed in various cell lines, indicating its potential for targeted cancer therapies.

Biodistribution Studies

Biodistribution studies conducted on BALB/c mice bearing EMT6 tumors revealed that this compound exhibited favorable tumor uptake characteristics. The tumor-to-blood (T/B) ratios indicated effective targeting of tumor tissues compared to normal tissues, suggesting its potential application in cancer treatment.

Research Findings

Recent studies have focused on the cytotoxic effects of this compound using various assays:

- Ames Test : Evaluated genotoxicity and mutagenicity.

- Survival Experiments : Quantitative evaluations determined cytotoxic effects on bacterial cultures.

The results indicated a significant reduction in bacterial viability at higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium 3-methyl-5-nitroimidazol-4-olate, and how can its purity be validated?

- Methodology : Synthesis typically involves nitration of a pre-functionalized imidazole precursor under controlled acidic conditions, followed by neutralization with sodium hydroxide. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and cross-validate with NMR spectroscopy to confirm the absence of by-products like de-nitro derivatives or oxidation artifacts .

- Key considerations : Optimize reaction temperature (20–40°C) to avoid over-nitration, which may lead to ring decomposition. Use anhydrous solvents to prevent hydrolysis of the nitro group .

Q. How can the crystal structure of sodium 3-methyl-5-nitroimidazol-4-olate be resolved, and which software tools are essential?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL (Bruker AXS) or SHELXL for refinement . Preprocess data with WinGX or OLEX2 to handle absorption corrections and space group determination. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and analyze bond lengths/angles .

- Data validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous nitroimidazoles (e.g., 5-amino-1-methyl-4-nitroimidazole) to identify discrepancies in hydrogen-bonding networks .

Q. What spectroscopic techniques are most effective for characterizing nitroimidazole derivatives like this compound?

- Methodology :

- IR spectroscopy : Identify nitro group stretches (asymmetric: ~1520 cm; symmetric: ~1350 cm) and imidazole ring vibrations (~1600 cm) .

- LC-MS : Confirm molecular weight ([M+Na] peak) and detect fragmentation patterns indicative of nitro group loss .

- Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in sodium 3-methyl-5-nitroimidazol-4-olate influence its supramolecular assembly, and how can these be computationally modeled?

- Methodology : Perform graph set analysis (e.g., using Mercury CSD) to classify hydrogen bonds (e.g., ) into motifs like . Compare with Etter’s rules to predict packing motifs .

- Contradiction analysis : If experimental data conflicts with predictions (e.g., unexpected π-π stacking), use DFT calculations (Gaussian 16) to assess the role of electrostatic contributions from the sodium counterion .

Q. What strategies mitigate data inconsistencies between crystallographic and spectroscopic analyses for nitroimidazole derivatives?

- Case study : If SCXRD reveals a planar nitro group but IR shows atypical stretching frequencies, consider dynamic effects (e.g., torsional vibrations) or polymorphism. Validate via variable-temperature XRD and solid-state NMR .

- Statistical tools : Apply R-factor convergence tests in SHELXL to identify overfitting during refinement .

Q. How can sodium 3-methyl-5-nitroimidazol-4-olate serve as a precursor in pharmacological studies, and what are the key bioassay design considerations?

- Methodology : Screen for antimicrobial activity using MIC assays against anaerobic pathogens (e.g., Clostridium difficile). Use the nitro group’s redox potential to assess prodrug activation via bacterial nitroreductases .

- Advanced design : Compare cytotoxicity (MTT assay) in mammalian vs. bacterial cells to evaluate selective toxicity. Structural analogs (e.g., 5-chloro-1-methyl-4-nitroimidazole) may guide SAR studies .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.